molecular formula C17H22N4O2S2 B2974891 N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide CAS No. 392296-11-6

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

Cat. No. B2974891
CAS RN: 392296-11-6
M. Wt: 378.51
InChI Key: BAFVTFWYMJLGPA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amide, a thiadiazole ring, and a thioether . It also contains a 3,5-dimethylphenyl group, which is a type of aromatic ring with two methyl groups attached .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction . This allows for the determination of the positions of the atoms in the molecule and the angles between bonds .

Scientific Research Applications

Anticancer Applications

N-(5-((2-((3,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide and related compounds have shown promising results in anticancer research. Microwave-assisted synthesis of thiadiazole scaffolds coupled with benzamide groups has led to novel compounds evaluated for in vitro anticancer activity against various human cancer cell lines. Some synthesized compounds exhibited promising anticancer activity, with GI50 values comparable to that of the standard drug Adriamycin, indicating their potential as anticancer agents (Tiwari et al., 2017). Another study focused on α-aminophosphonate derivatives containing a 2-oxoquinoline structure showed moderate to high levels of antitumor activities against tested cancer cell lines, further suggesting the potential of these compounds in cancer treatment (Fang et al., 2016).

Antimicrobial Properties

Research into the antimicrobial properties of thiadiazole derivatives, including compounds structurally similar to this compound, has yielded significant findings. A study reported the synthesis and characterization of novel dipeptide mimetics with hydantoin moiety, displaying potential antimicrobial effects (Todorov & Naydenova, 2010). Additionally, synthesized thiadiazole derivatives were evaluated for antimicrobial activity, showing broad-spectrum activity against tested microorganisms, with some compounds exhibiting higher activity against fungi than bacteria (Saeed et al., 2011).

Anti-inflammatory and Analgesic Effects

Thiadiazole derivatives have also been evaluated for their anti-inflammatory and analgesic activities. One study synthesized pyrimidine derivatives, including monocyclic, bicyclic, and tricyclic structures, showing good anti-inflammatory activity in carrageenin-induced paw oedema assay and analgesic activity in phenylquinone writhing assay, indicating their potential as treatments for inflammatory and pain conditions (Sondhi et al., 2005).

Future Directions

The future research directions for this compound would likely involve further exploration of its potential biological activities and mechanisms of action. This could include testing its activity against various types of cancer cells or bacteria, or studying its interactions with various enzymes and receptors .

properties

IUPAC Name

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S2/c1-4-5-6-14(22)19-16-20-21-17(25-16)24-10-15(23)18-13-8-11(2)7-12(3)9-13/h7-9H,4-6,10H2,1-3H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFVTFWYMJLGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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